

An In-depth Technical Guide to 2-Methylindoline and its Common Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindoline, a heterocyclic aromatic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and chemical properties make it a versatile precursor for the synthesis of a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of **2-methylindoline**, detailing its physicochemical properties, synthesis methodologies, and the landscape of its common derivatives. Special emphasis is placed on derivatives that have shown promise as inhibitors of Nucleotide-binding Oligomerization Domain-containing protein **1** (NOD**1**) signaling, norepinephrine reuptake inhibitors, and the diuretic agent Indapamide. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development by providing detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.

Introduction

2-Methylindoline (CAS No: 6872-06-6) is a bicyclic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 2-position.[1][2] This structure imparts favorable physicochemical and pharmacological properties, establishing it as a valuable building block in organic synthesis.[3][4] Its derivatives have garnered significant attention for their potential therapeutic applications, including roles as anti-inflammatory, anti-hypertensive, and central nervous system (CNS) active agents.[5][6] This guide will delve into



the core aspects of **2-methylindoline** chemistry, from its fundamental properties and synthesis to the biological activities and mechanisms of its key derivatives.

Physicochemical Properties of 2-Methylindoline

A thorough understanding of the physicochemical properties of **2-methylindoline** is essential for its application in synthesis and drug design. These properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ N	[1][3]
Molecular Weight	133.19 g/mol	[1][3]
Appearance	Clear to pale yellow liquid	[5]
Boiling Point	228-229 °C	[3]
Melting Point	-51 °C	[3]
Density	1.023 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.569	
Solubility	Soluble in chloroform, methanol. Negligible in water.	[3]
рКа	5.26 ± 0.40 (Predicted)	[3]
Flash Point	93.4 °C (closed cup)	

Synthesis of 2-Methylindoline

The synthesis of **2-methylindoline** can be achieved through various methods. A common and efficient industrial method involves the catalytic hydrogenation and intramolecular cyclization of 2-halogenated-β-methylnitrostyrene.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-β-methylnitrostyrene



This protocol describes a high-yield synthesis of **2-methylindoline** suitable for industrial production.[7]

Materials:

- 2-chloro-β-methylnitrostyrene (1 mol, 198 g)
- Raney Nickel catalyst (40 g)
- Cuprous chloride (0.35 mol, 35 g)
- Sodium carbonate (0.47 mol, 50 g)
- Water (500 g)
- Toluene (400 ml)
- · Hydrogen gas

Equipment:

- · High-pressure reactor
- Stirrer
- Filtration apparatus
- Distillation apparatus

Procedure:

- Charge the high-pressure reactor with 198 g of 2-chloro-β-methylnitrostyrene, 40 g of Raney Nickel catalyst, 35 g of cuprous chloride, 50 g of sodium carbonate, and 500 g of water.
- Pressurize the reactor with hydrogen gas to 25 kg.
- Heat the reaction mixture to 120 °C with stirring for 5 hours.
- After the reaction is complete, cool the reactor to room temperature.



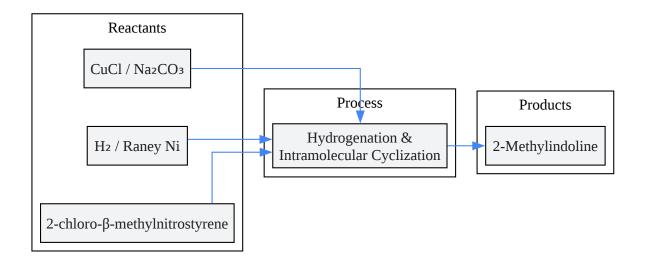




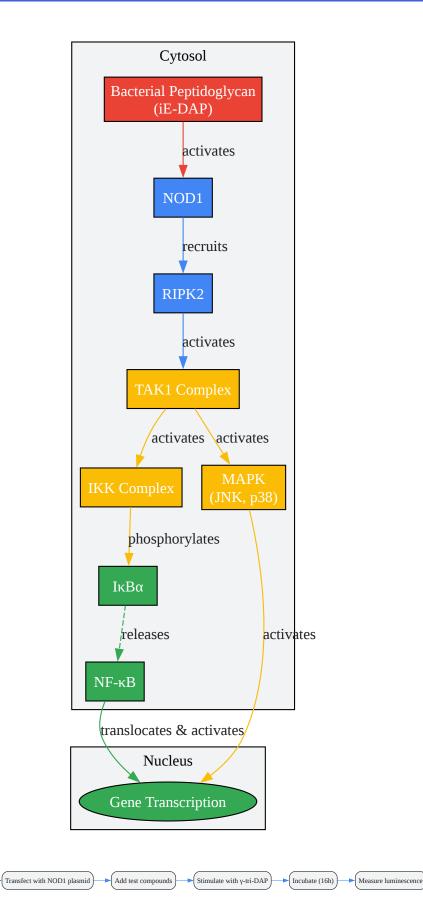
- Add 400 ml of toluene to the reaction mixture and stir for 30 minutes.
- Filter the mixture to recover the catalyst.
- Separate the organic layer and perform reduced pressure distillation.
- Collect the fraction at 85-89 °C / 5 mmHg to obtain **2-methylindoline**.

Expected Yield: 86% with a purity of 99.67% as determined by gas chromatography.[7]









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